Methyl 3-fluoro-6-methylpicolinate
Overview
Description
Methyl 3-fluoro-6-methylpicolinate: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the carboxyl group is esterified with a methyl group
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing methyl 3-fluoro-6-methylpicolinate involves the Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production methods for this compound generally involve large-scale adaptations of the above synthetic routes. These methods prioritize efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-fluoro-6-methylpicolinate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can yield compounds with additional functional groups such as carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Comparison with Similar Compounds
Methyl 5-fluoro-6-methylpicolinate: This compound has a similar structure but with the fluorine atom at the 5-position instead of the 3-position.
Methyl 6-methylpicolinate: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 3-fluoro-6-methylpicolinate’s unique positioning of the fluorine atom at the 3-position imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl 3-fluoro-6-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHAWHDZQVRDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-15-7 | |
Record name | methyl 3-fluoro-6-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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